

3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Review

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Compound of Interest

Compound Name: 3-Methoxy-1,2,4-thiadiazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **3-Methoxy-1,2,4-thiadiazol-5-amine**. Due to the limited specific research on this particular molecule, this document also incorporates relevant information from the broader class of 5-amino-1,2,4-thiadiazole derivatives to provide a foundational understanding of its potential properties and applications.

Physicochemical and Predicted Spectroscopic Data

While extensive experimental data for **3-Methoxy-1,2,4-thiadiazol-5-amine** is not readily available in the public domain, the following table summarizes its basic properties and predicted spectroscopic data.

Property	Value	Source
Molecular Formula	C ₃ H ₅ N ₃ OS	[1]
Molecular Weight	131.15 g/mol	[1]
CAS Number	98022-43-6, 363179-65-1	[1]
Predicted ¹ H NMR	Available (Prediction)	[1]
Predicted ¹³ C NMR	Available (Prediction)	[1]
InChI	InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6)	[1]
Canonical SMILES	COC1=NC(=NS1)N	[1]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **3-Methoxy-1,2,4-thiadiazol-5-amine** is not extensively documented in peer-reviewed journals. However, based on general methods for the synthesis of 5-amino-1,2,4-thiadiazoles, a plausible synthetic route can be proposed. The most common methods involve the oxidative cyclization of an appropriate precursor.[\[2\]](#)[\[3\]](#)

Proposed Experimental Protocol: Synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine

This protocol is a hypothetical adaptation based on the synthesis of related 5-amino-1,2,4-thiadiazole derivatives.

Materials:

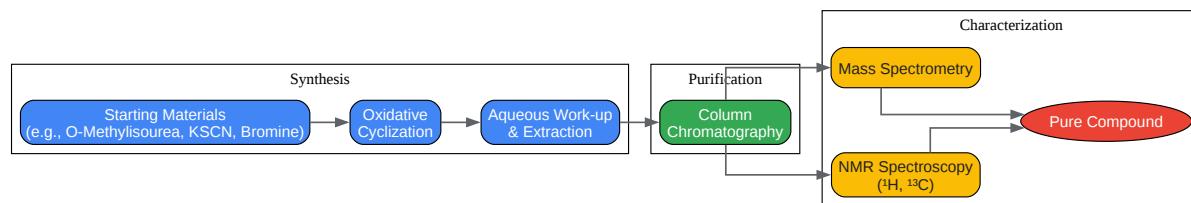
- O-Methylisourea hydrochloride
- Potassium thiocyanate (KSCN)
- Bromine (Br₂)
- Methanol (MeOH)

- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Formation of N-Bromo-O-methylisourea: To a stirred solution of O-methylisourea hydrochloride in methanol at 0°C, add an equimolar solution of sodium methoxide in methanol. Stir for 30 minutes. To this mixture, add a solution of bromine in methanol dropwise at 0°C. The reaction progress can be monitored by TLC.
- Reaction with Thiocyanate: To the in-situ generated N-Bromo-O-methylisourea, add a solution of potassium thiocyanate in methanol. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up and Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure **3-Methoxy-1,2,4-thiadiazol-5-amine**.
- Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthetic and Characterization Workflow



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Caption: General workflow for the synthesis, purification, and characterization of **3-Methoxy-1,2,4-thiadiazol-5-amine**.

Biological Activities and Potential Applications

While specific biological data for **3-Methoxy-1,2,4-thiadiazol-5-amine** is scarce, the 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole scaffolds are present in a wide range of biologically active compounds. This suggests that **3-Methoxy-1,2,4-thiadiazol-5-amine** could serve as a valuable building block in medicinal chemistry.

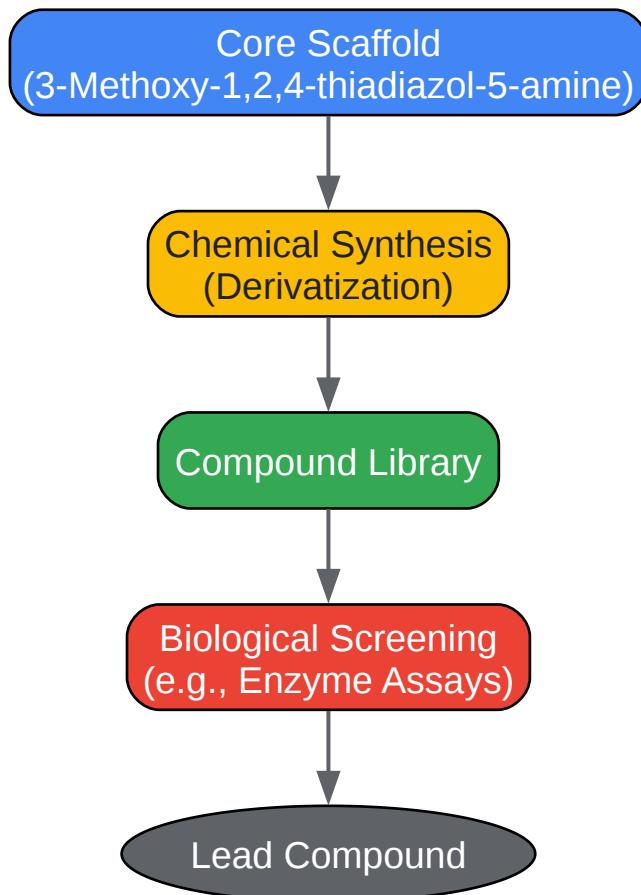
The broader class of thiadiazole derivatives has been reported to exhibit a wide range of pharmacological activities, as summarized in the table below.

Biological Activity	Description	Key Findings for Thiadiazole Derivatives
Antimicrobial	Activity against bacteria and fungi.	Various 1,3,4-thiadiazole derivatives have shown significant antibacterial and antifungal properties. [4]
Anticancer	Inhibition of cancer cell proliferation.	Certain 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. [5]
Anti-tubercular	Activity against <i>Mycobacterium tuberculosis</i> .	Some 5-substituted-1,3,4-thiadiazoles have been identified as potent anti-tubercular agents. [6]
Anti-inflammatory	Reduction of inflammation.	Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties. [7]
Diuretic	Increased excretion of urine.	Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have shown potent diuretic activity. [8]
Anticonvulsant	Prevention or reduction of the severity of epileptic fits.	1,3,4-Thiadiazole derivatives have been investigated for their anticonvulsant potential. [9]

It is important to note that these activities are reported for the broader class of thiadiazoles and have not been specifically demonstrated for **3-Methoxy-1,2,4-thiadiazol-5-amine**. The primary documented application of this specific compound is as a chemical intermediate in the synthesis of more complex molecules, including PARG (Poly ADP-ribose glycohydrolase) inhibitors, which are being investigated as potential cancer therapeutics.

Logical Relationship in Drug Discovery

The use of **3-Methoxy-1,2,4-thiadiazol-5-amine** as a building block in drug discovery follows a logical progression from a core chemical scaffold to a potential therapeutic agent.



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Caption: Logical flow from a core chemical scaffold to a lead compound in drug discovery.

Conclusion

3-Methoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential as a scaffold in the development of novel therapeutic agents. While direct research on its biological activity is limited, the well-documented and diverse bioactivities of the broader thiadiazole class suggest that derivatives of this compound could be of significant interest. Its documented use as a reagent in the synthesis of enzyme inhibitors highlights its utility as a building block for medicinal chemists. Further research is warranted to fully elucidate the physicochemical

properties, biological activity, and therapeutic potential of this specific molecule and its derivatives.

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